Tetraethylene glycol di(2-ethylhexanoate)
Overview
Description
Tetraethylene glycol di(2-ethylhexanoate) is a useful research compound. Its molecular formula is C24H46O7 and its molecular weight is 446.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Separation and Quantification Techniques : Baudrand, Mouloungui, and Gaset (1995) discussed the separation and quantification of tetraethylene glycol monoheptanoate and diheptanoate. This study suggests the utility of tetraethylene glycol derivatives in analytical chemistry, specifically in chromatographic methods for separation and quantification (Baudrand, Mouloungui, & Gaset, 1995).
Synthesis of Plasticizers : Jian (2011) researched the synthesis of triethylene glycol di-2-ethylhexanoate using solid acid catalysts. This indicates the application of tetraethylene glycol derivatives in synthesizing plasticizers, which are crucial in enhancing the properties of polymers (Jian, 2011).
Macromolecular Chemistry : Wu et al. (2015) explored the use of di-, tri-, and tetra(ethylene glycol) units in synthesizing [2]rotaxanes and [2]catenanes, indicating the role of tetraethylene glycol in the creation of complex molecular structures like molecular switches (Wu et al., 2015).
Biomedical Applications : Macchione et al. (2019) discussed the synthesis of ethylene glycol-based nanogels, including those derived from tetraethylene glycol, for potential use in biomedical applications (Macchione et al., 2019).
Enzyme-Substrate Selectivity Modulation : Jordan et al. (2009) studied how tetraethylene glycol functionalized gold nanoparticles can modulate enzyme activity, demonstrating its utility in biochemical research (Jordan et al., 2009).
Polyethylene Glycol Polynitrates for Propellants : Wang et al. (2019) investigated polyethylene glycol polynitrates as potential plasticizers for propellants, indicating the application of tetraethylene glycol derivatives in energetic material research (Wang et al., 2019).
Toxicology Studies : Kennedy (1985) conducted a toxicological study of Tetraethylene Glycol-Di-N-Heptanoate, a derivative of tetraethylene glycol, suggesting its importance in safety and environmental impact assessments (Kennedy, 1985).
Safety and Hazards
Tetraethylene glycol di(2-ethylhexanoate) is stable under normal conditions of use. Avoid contact with strong oxidizing agents. Heating to decomposition may release carbon monoxide and carbon dioxide. Avoid extremes of temperature . It may cause skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, reproductive toxicity, and specific target organ toxicity .
Mechanism of Action
Target of Action
The primary targets of Flexol 4GO are polymers, particularly polyvinyl chloride (PVC). It is used to increase the plasticity and decrease the viscosity of these materials, making them softer and more flexible .
Mode of Action
Flexol 4GO works by embedding itself between the chains of polymers, spacing them apart and increasing their “free volume”. This results in a significant lowering of the glass transition temperature for the plastic, making it softer . It was also suggested that the presence of plasticizer can control the mobility of the polymer chain, which is more complex than what was initially thought .
Biochemical Pathways
The biochemical pathways affected by Flexol 4GO primarily involve the physical properties of the polymers. By embedding itself between polymer chains, Flexol 4GO increases the free volume and decreases the glass transition temperature of the material. This results in increased flexibility and decreased brittleness .
Pharmacokinetics
For instance, it has good thermal stability and chemical stability .
Result of Action
The primary result of Flexol 4GO’s action is the increased flexibility and decreased brittleness of materials, particularly PVC. This makes the material more workable and suitable for a variety of applications, including vinyl siding, roofing, vinyl flooring, rain gutters, plumbing, and electric wire insulation/coating .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Flexol 4GO. For example, temperature can affect the mobility of the plasticizer and thus its ability to embed itself between polymer chains. Additionally, the presence of other chemicals can potentially interact with Flexol 4GO, affecting its performance .
Properties
IUPAC Name |
2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O7/c1-5-9-11-21(7-3)23(25)30-19-17-28-15-13-27-14-16-29-18-20-31-24(26)22(8-4)12-10-6-2/h21-22H,5-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHPTPQZVBYHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027797 | |
Record name | Tetraethylene glycol di(2-ethylhexanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14633 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000023 [mmHg] | |
Record name | Hexanoic acid, 2-ethyl-, 1,1'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14633 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18268-70-7 | |
Record name | 1,1′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] bis(2-ethylhexanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18268-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PEG-4 diethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetraethylene glycol di(2-ethylhexanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9-trioxaundecamethylene bis(2-ethylhexanoate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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